molecular formula C16H15Cl2NO4 B13445861 (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester

Cat. No.: B13445861
M. Wt: 356.2 g/mol
InChI Key: LHAOQTPGTBGTIG-ZDUSSCGKSA-N
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Description

Clevidipine intermediate is a crucial compound in the synthesis of clevidipine, a third-generation dihydropyridine calcium channel blocker. Clevidipine is primarily used for the rapid reduction of blood pressure in acute hypertensive crises and during perioperative blood pressure control . The intermediate plays a vital role in the production of clevidipine, ensuring its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clevidipine intermediate involves multiple steps, starting with the reaction of 1,4-dihydro-2,6-dimethyl-4-(2’,3’-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid with appropriate reagents . The reaction is typically carried out under reflux conditions at elevated temperatures, often using solvents like isopropanol . The intermediate is then purified through various chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of clevidipine intermediate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and stability of the intermediate throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Clevidipine intermediate undergoes several types of chemical reactions, including:

    Oxidation: The intermediate can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the intermediate into different reduced forms.

    Substitution: The intermediate can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and minimal side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of clevidipine intermediate, which are further processed to produce the final active pharmaceutical ingredient, clevidipine .

Scientific Research Applications

Clevidipine intermediate has several scientific research applications, including:

Mechanism of Action

Clevidipine intermediate, once converted to clevidipine, exerts its effects by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle cells and subsequent vasodilation. The primary molecular target is the voltage-dependent L-type calcium channel subunit alpha-1F . This action results in a rapid reduction of arterial blood pressure without significantly affecting venous capacitance vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clevidipine Intermediate

Clevidipine intermediate is unique due to its role in producing clevidipine, which has an ultra-short half-life and rapid onset of action. Unlike other calcium channel blockers, clevidipine is rapidly metabolized by esterases in the blood, making it suitable for acute and perioperative blood pressure management .

Properties

Molecular Formula

C16H15Cl2NO4

Molecular Weight

356.2 g/mol

IUPAC Name

(4S)-4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)/t13-/m0/s1

InChI Key

LHAOQTPGTBGTIG-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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